In Vivo Biological Activity: 9-Ethyl Substitution Confers Relative Inactivity Compared to Parent 6-Chloropurine
In a direct comparative study in sarcoma 180 ascites tumor-bearing mice, 6-chloro-9-ethylpurine demonstrated minimal to no biochemical or growth-inhibitory activity, whereas 6-chloropurine and 6-chloropurine ribonucleoside both exhibited measurable inhibition of glycine-2-C14 incorporation into polynucleotide guanine [1]. The 9-ethyl analog failed to inhibit labeled glycine incorporation into guanine nucleotides and did not stimulate preformed purine utilization for polynucleotide synthesis, effects observed with the parent 6-chloropurine [1]. Additionally, 6-chloro-9-ethylpurine was relatively inactive in enhancing the carcinostatic properties of azaserine, a previously demonstrated property of chloropurine [1].
| Evidence Dimension | In vivo biochemical activity: inhibition of glycine-2-C14 incorporation into polynucleotide guanine |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | 6-Chloropurine: Measurable inhibition; 6-Chloropurine ribonucleoside: More active than 6-chloropurine on a molar basis |
| Quantified Difference | Qualitative absence of activity for the 9-ethyl derivative vs. measurable activity for parent chloropurine |
| Conditions | Sarcoma 180 ascites tumor-bearing mice; incorporation of glycine-2-C14 into polynucleotide guanine and adenine compounds |
Why This Matters
This established differential in vivo activity profile enables researchers to use the 9-ethyl analog as a negative control in purine metabolism studies or to select the parent 6-chloropurine when activity is required.
- [1] Sartorelli AC, Booth BA. Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. Journal of Pharmacology and Experimental Therapeutics. 1961; 134(1):123-128. PMID: 14497281. View Source
